molecular formula C18H22O2SSi B12606974 Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester CAS No. 648436-73-1

Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester

Cat. No.: B12606974
CAS No.: 648436-73-1
M. Wt: 330.5 g/mol
InChI Key: MHDDIFWROLDQIW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl ester group, and a trimethylsilyl-substituted phenyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may be explored for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it valuable in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the trimethylsilyl group.

    Benzoic acid, 4-methyl-, phenyl ester: Contains a phenyl ester group instead of a methyl ester.

    Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Includes additional hydroxyl and methoxy groups.

Uniqueness

The presence of the trimethylsilyl group in benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester distinguishes it from other similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

648436-73-1

Molecular Formula

C18H22O2SSi

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 4-(4-methyl-2-trimethylsilylphenyl)sulfanylbenzoate

InChI

InChI=1S/C18H22O2SSi/c1-13-6-11-16(17(12-13)22(3,4)5)21-15-9-7-14(8-10-15)18(19)20-2/h6-12H,1-5H3

InChI Key

MHDDIFWROLDQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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